(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide
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Overview
Description
The compound is a sulfinamide derivative with a trifluoroethyl group and an indenone moiety. Sulfinamides are known for their use in organic synthesis, particularly in the preparation of chiral amines . The trifluoroethyl group is a common motif in medicinal chemistry, known for its ability to modulate the physical-chemical properties of drug molecules . The indenone moiety is a bicyclic compound that is present in various natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a sulfinamide linkage, a trifluoroethyl group, and an indenone moiety. The stereochemistry at the sulfinamide and trifluoroethyl centers would be expected to have a significant impact on the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the sulfinamide, trifluoroethyl, and indenone moieties. For example, the sulfinamide could potentially undergo oxidation or reduction reactions . The trifluoroethyl group might undergo nucleophilic substitution reactions . The indenone could potentially participate in various reactions, such as Michael additions or other conjugate addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the trifluoroethyl group is highly electronegative and could influence the compound’s polarity and hydrogen bonding capacity . The indenone moiety is aromatic and could contribute to the compound’s stability and π-π interactions .Scientific Research Applications
Asymmetric Syntheses in Organic Chemistry
Truong, Ménard, and Dion (2007) described the use of a compound similar to (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide in asymmetric syntheses. Their study focused on the diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, leading to the production of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds. This showcases the compound's role in facilitating precise stereochemical control in organic synthesis (Truong, Ménard, & Dion, 2007).
Synthesis of Azoles
Tumosienė and Beresnevicius (2007) utilized a similar sulfinamide structure in the synthesis of various azoles. This process involved the condensation of specific propane hydrazides with different compounds, leading to the formation of 1,2,4-triazoles and oxadiazoles. Such methodologies demonstrate the utility of sulfinamide derivatives in the synthesis of heterocyclic compounds, which are vital in pharmaceutical and agrochemical industries (Tumosienė & Beresnevicius, 2007).
Correction in Nomenclature
Liu, Chen, and Sun (2016) highlighted the importance of accurate nomenclature in chemical compounds, including those similar to (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide. They provided corrections for nomenclature errors in their previous work, emphasizing the critical nature of precise chemical identification in research (Liu, Chen, & Sun, 2016).
Reactivity with Nucleophiles
Burger et al. (1977) explored the reactivity of similar sulfinamides with various nucleophiles. Their research contributed to the understanding of the chemical behavior of sulfinamide derivatives, which is essential in designing reactions for synthesizing complex molecules (Burger et al., 1977).
Formation of Triazines and Diones
Vetyugova et al. (2018) used a structure related to the specified sulfinamide for the formation of triazines and diones. This illustrates the compound's potential in creating diverse chemical structures, which could have applications in developing new materials or pharmaceuticals (Vetyugova et al., 2018).
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) studied polymorphism in a compound structurally related to (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide. Understanding polymorphism is crucial in pharmaceutical research, as different forms of a drug can have varying solubility, stability, and bioavailability (Vogt et al., 2013).
Future Directions
properties
IUPAC Name |
2-methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-3-oxo-1,2-dihydroinden-2-yl]ethyl]propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2S/c1-14(2,3)22(21)19-13(15(16,17)18)11-8-9-6-4-5-7-10(9)12(11)20/h4-7,11,13,19H,8H2,1-3H3/t11-,13+,22?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZNSCIBDIWDRL-YZQUQHLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1CC2=CC=CC=C2C1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H]([C@@H]1CC2=CC=CC=C2C1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide |
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